molecular formula C16H24N2O2 B6706016 N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide

N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide

Cat. No.: B6706016
M. Wt: 276.37 g/mol
InChI Key: QSKUKVBXEGOZEJ-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylamino group attached to a methylphenyl ring and an oxan-2-yl group attached to an acetamide moiety

Properties

IUPAC Name

N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-17-15-10-12(2)7-8-14(15)18-16(19)11-13-6-4-5-9-20-13/h7-8,10,13,17H,3-6,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKUKVBXEGOZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C)NC(=O)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Intermediate: The starting material, 2-(ethylamino)-4-methylphenol, is reacted with oxan-2-yl chloride in the presence of a base such as triethylamine to form the intermediate 2-(ethylamino)-4-methylphenyl oxan-2-yl ether.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylamino group can be oxidized to form the corresponding nitroso or nitro derivative.

    Reduction: The oxan-2-yl group can be reduced to form the corresponding alcohol.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological macromolecules, while the oxan-2-yl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(ethylamino)-4-methylphenyl]acetamide: Lacks the oxan-2-yl group, which may affect its solubility and reactivity.

    N-[2-(methylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide: Contains a methylamino group instead of an ethylamino group, which may influence its binding affinity and biological activity.

Uniqueness

N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide is unique due to the presence of both the ethylamino and oxan-2-yl groups, which confer specific chemical and biological properties. These groups can enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

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